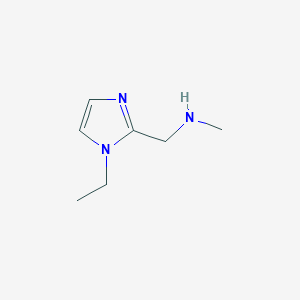

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(1-ethylimidazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6-8-2/h4-5,8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAINHKACVOQJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920450-08-4 |

Source

|

| Record name | [(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

This in-depth technical guide provides a detailed exploration of a robust and efficient synthetic pathway for 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, a valuable building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction and Strategic Overview

This compound is a disubstituted imidazole derivative with potential applications as a ligand, catalyst, or intermediate in the synthesis of more complex molecules.[1][2][3] Its synthesis is most effectively approached through a two-stage process, commencing with the formation of a key aldehyde intermediate, followed by a reductive amination to yield the target secondary amine.

This guide will detail a primary synthetic route that prioritizes commercially available starting materials, high yields, and straightforward purification procedures. The proposed pathway consists of:

-

Stage 1: Synthesis of the Intermediate Aldehyde, 1-ethyl-1H-imidazole-2-carbaldehyde. This can be achieved via two primary methods:

-

Method A: N-alkylation of the commercially available imidazole-2-carboxaldehyde.

-

Method B: Formylation of 1-ethyl-1H-imidazole using the Vilsmeier-Haack reaction.

-

-

Stage 2: Reductive Amination. The synthesized 1-ethyl-1H-imidazole-2-carbaldehyde is then reacted with methylamine in the presence of a selective reducing agent to furnish the final product.

The following diagram illustrates the overall synthetic strategy:

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

The choice between N-alkylation of imidazole-2-carboxaldehyde and formylation of 1-ethyl-1H-imidazole will depend on the availability and cost of the starting materials. Both methods are reliable and will be detailed below.

Method A: N-Alkylation of Imidazole-2-carboxaldehyde

This is a direct and often preferred method due to the commercial availability of imidazole-2-carboxaldehyde. The reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on an ethylating agent.

Mechanism: The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the imidazole ring, creating an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

Caption: Mechanism of N-alkylation of imidazole-2-carboxaldehyde.

Experimental Protocol:

-

Reagents and Materials:

-

Imidazole-2-carboxaldehyde

-

Ethyl iodide (or bromoethane)

-

Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of imidazole-2-carboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-ethyl-1H-imidazole-2-carbaldehyde.[5]

-

Data Presentation:

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Imidazole-2-carboxaldehyde | 96.09 | 1.0 |

| Ethyl iodide | 155.97 | 1.2 |

| Potassium carbonate | 138.21 | 1.5 |

Method B: Vilsmeier-Haack Formylation of 1-ethyl-1H-imidazole

This method is advantageous if 1-ethyl-1H-imidazole is more readily available than imidazole-2-carboxaldehyde. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[6][7][8][9][10]

Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from DMF and phosphorus oxychloride (POCl₃). The electron-rich 1-ethyl-1H-imidazole then attacks this electrophilic reagent, leading to the formation of an iminium intermediate which is subsequently hydrolyzed to the aldehyde.[9]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. This compound | 920450-08-4 [sigmaaldrich.com]

- 3. clearsynth.com [clearsynth.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Ethyl-1H-imidazole-2-carbaldehyde [oakwoodchemical.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, a heterocyclic amine with potential applications as a scaffold or building block in medicinal chemistry and drug development. The successful progression of any novel chemical entity is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics—primarily the ionization constant (pKa), lipophilicity (logP/D), and aqueous solubility—govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This document moves beyond a simple data sheet to offer an in-depth analysis of the structural features of the title compound, the theoretical underpinnings of its key physicochemical properties, and field-proven, detailed experimental protocols for their robust determination. By explaining the causality behind methodological choices, this guide is designed to empower researchers, scientists, and drug development professionals to generate high-quality, reliable data essential for informed decision-making in discovery and preclinical development.

Compound Profile and Structural Analysis

A foundational analysis of a molecule's structure is paramount, as it allows for the prediction of its chemical behavior and informs the design of appropriate characterization experiments.

Chemical Identity and Properties

The fundamental identifiers and known properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylamine | [1] |

| CAS Number | 920450-08-4 | [1] |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.2 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Storage Temperature | -20°C | [1] |

Structural Analysis and Predicted Behavior

The structure of this compound contains three nitrogen atoms, each with distinct electronic environments that dictate their basicity.

-

N1 (Pyrrolic-type Nitrogen): Located at position 1 of the imidazole ring and substituted with an ethyl group. The lone pair of this nitrogen is integral to the aromatic sextet of the imidazole ring. Consequently, it is not available for protonation and is considered non-basic.

-

N3 (Pyridinic-type Nitrogen): Located at position 3 of the imidazole ring. Its lone pair is in an sp²-hybridized orbital, perpendicular to the aromatic system, making it available for protonation. Imidazole itself has a pKa of approximately 7.0, and N-alkylation can slightly alter this. For instance, N-methylimidazole has a reported pKa around 6.95-7.25.[2] Therefore, this nitrogen is expected to be a significant basic center, being partially protonated at physiological pH.

-

Aliphatic Tertiary Amine Nitrogen: This nitrogen is part of the N-methylmethanamine side chain. As a typical alkyl amine, it is sp³-hybridized and strongly basic. Its pKa is expected to be in the range of 9-10, similar to other tertiary amines.[2]

This analysis predicts that the molecule is dibasic, with two distinct pKa values. The pyridinic imidazole nitrogen will likely have a pKa near physiological pH (~7), while the side-chain amine will have a higher pKa (~9-10). This dual-basic nature will profoundly influence the molecule's solubility and lipophilicity across different pH environments.

Ionization Constant (pKa): The Master Variable

The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at a given pH.[2] This, in turn, directly impacts solubility, permeability, receptor binding, and formulation strategies. For a dibasic compound like the one , determining both pKa values is essential.

Theoretical Imperative

Understanding the pKa allows scientists to predict the charge state of the molecule in different biological compartments. For example, in the low pH of the stomach (pH 1-3), both basic centers will be fully protonated, giving the molecule a +2 charge. In the upper intestine and blood (pH ~7.4), the imidazole nitrogen will exist in equilibrium between its neutral and protonated forms, while the side-chain amine will remain predominantly protonated, resulting in a mixture of +1 and +2 charged species. This dynamic charge profile is critical to its ADME properties.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining pKa values.[2][3] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The points of maximum buffer capacity (inflection points in the titration curve) correspond to the pKa values.

This protocol is designed to be self-validating by ensuring precise measurements and proper calibration, leading to a reproducible titration curve from which pKa values can be confidently extracted.

-

System Preparation and Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). The calibration ensures the accuracy of the pH readings, which is the primary dependent variable.

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant. The concentration must be known accurately to calculate the equivalents of acid added.

-

Prepare a 1-5 mM solution of this compound in deionized, CO₂-free water. The removal of dissolved CO₂ is critical to prevent the formation of carbonic acid, which would interfere with the titration of weak bases.[2]

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the analyte solution in a thermostatted beaker at 25°C. Temperature control is crucial as pKa is temperature-dependent.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Gentle, consistent stirring ensures homogeneity without creating a vortex that could introduce atmospheric CO₂.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. This ensures that the measurement reflects the equilibrium state.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points (where neutralization occurs) are identified as the peaks in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, two distinct inflection points corresponding to the two pKa values should be observed.[3]

-

Visualization: pH-Dependent Protonation States

The following diagram illustrates the equilibrium states of the molecule as a function of pH, based on its predicted dibasic nature.

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major cause of failure for drug candidates. [4][5]It is crucial to distinguish between two types of solubility measurements used in drug discovery.

Theoretical Imperative

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock solution into an aqueous buffer. It is a high-throughput measurement that reflects the solubility under non-equilibrium conditions often found in in vitro screening assays. [6][7]Low kinetic solubility can lead to false negatives or unreliable data in biological screens.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This is the "gold standard" measurement, relevant for predicting oral absorption and for formulation development. [4][8][9]

High-Throughput Screening: Kinetic Solubility Assay (Nephelometry)

This method is designed for rapid assessment in early drug discovery. [6][10]It relies on detecting light scattering from precipitate formed when the compound is introduced into the buffer.

The protocol includes controls and a concentration gradient to define the solubility limit, ensuring the result is reliable within the context of a high-throughput screen.

-

Preparation:

-

Assay Execution:

-

Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the buffer-filled plate. This creates a range of final compound concentrations with a consistent, low percentage of DMSO (typically 1-2%). [7] * Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours). [10] * Measure the turbidity in each well using a nephelometer, which quantifies light scattering.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation.

-

The Gold Standard: Thermodynamic Solubility Assay (Shake-Flask)

This method measures the true equilibrium solubility and is essential for lead optimization and preclinical development. [8][9]

The long incubation time and analysis of the supernatant ensure that a true equilibrium state is measured, providing a definitive solubility value.

-

Preparation:

-

Add an excess amount of the solid (crystalline, if available) test compound to a vial. Using an excess of solid material is fundamental to ensuring a saturated solution is formed at equilibrium. [8] * Add a known volume of the desired aqueous buffer (e.g., PBS at various pH values to assess pH-solubility profile).

-

-

Equilibration:

-

Seal the vial and shake or rotate it in a temperature-controlled environment (e.g., 25°C) for an extended period, typically 24-48 hours. This duration is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. [8]

-

-

Sample Processing and Analysis:

-

After incubation, filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid. This step is critical to ensure only the dissolved compound is measured. [9] * Dilute the resulting supernatant and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

-

The measured concentration is the thermodynamic solubility.

-

Visualization: Kinetic vs. Thermodynamic Solubility Workflows

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Conclusion

The systematic characterization of this compound through the lens of its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its potential application in drug discovery. Its predicted dibasic nature suggests a complex interplay between pH, charge state, solubility, and lipophilicity that must be experimentally verified. The protocols detailed in this guide for determining pKa, logD, and both kinetic and thermodynamic solubility represent a robust, field-tested strategy for generating the high-quality data necessary for such verification. By adhering to these methodologies, researchers can build a comprehensive physicochemical profile of this molecule, enabling a data-driven assessment of its liabilities and opportunities, and ultimately guiding its path forward in the development pipeline.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Sigma-Aldrich. (n.d.). This compound.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-67.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Liu, X., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 13(9), 1476-1482.

- Avdeef, A., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 24(10), 1807-1816.

- WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.

- Bergström, C. A., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.

- van der Wal, S., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 42(22), 14013-14022.

- Pütün, A. E., Bereket, G., & Özbay, N. (1993). potentiometric titration of some imidazole derivatives in nonaqueous solvent. Communications Faculty of Sciences University of Ankara Series B, 42(1-2), 1-7.

- Kenny, P. W., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7957-7963.

- Popović-Kuzmanović, D., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(10), 1085-1096.

Sources

- 1. This compound | 920450-08-4 [sigmaaldrich.com]

- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Deorphanizing a Novel Imidazole-Based Compound: A Strategic Guide to Elucidating the Mechanism of Action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

An in-depth technical guide by a Senior Application Scientist.

Abstract

The discovery of novel chemical entities (NCEs) presents both an opportunity and a significant challenge: the elucidation of their mechanism of action (MoA). This guide addresses the NCE 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine, a compound for which no public data currently exists. In the absence of established pharmacology, this document serves as a comprehensive, hypothesis-driven roadmap for its systematic investigation. We will deconstruct the molecule's structural motifs to generate plausible biological hypotheses, outline a multi-phase experimental plan to rigorously test these hypotheses, and provide detailed protocols for key validation assays. This guide is designed not as a static review, but as a dynamic, actionable framework for drug discovery professionals tasked with transforming a novel structure into a well-characterized therapeutic candidate.

Introduction: The "Blank Slate" Problem in Drug Discovery

The compound this compound represents a common starting point in many drug discovery campaigns: a "blank slate" molecule. While its structure is defined, its biological activity and molecular targets are unknown. The imperative is to efficiently and accurately "deorphanize" this compound, a process that demands a logical, evidence-based strategy.

This guide eschews a rigid, one-size-fits-all approach. Instead, it presents a bespoke investigational strategy rooted in the specific chemical features of our target molecule. Our core objective is to move from structural observation to a validated MoA, employing a self-validating system of experiments where the outcome of each phase informs the design of the next.

Structural Analysis and Hypothesis Generation

A molecule's structure is the foundation of its function. By dissecting this compound into its constituent pharmacophores, we can generate initial, testable hypotheses.

-

The Imidazole Core: The 1-substituted imidazole ring is a privileged scaffold in medicinal chemistry. It is the central feature of molecules targeting a wide array of receptors, including histamine (H1, H2, H3, H4) and adrenergic (α1, α2) receptors. Its electron-rich nature and hydrogen bonding capabilities make it a versatile interaction motif for various protein binding pockets.

-

The N-methylmethanamine Side Chain: This simple aliphatic amine chain is structurally reminiscent of the side chains of key biogenic amines like histamine and norepinephrine. This feature strongly suggests a potential interaction with monoamine receptors or transporters.

Based on this analysis, we formulate our primary working hypotheses:

-

Hypothesis 1 (High Probability): The compound acts as a modulator (agonist or antagonist) of histamine receptors due to the core imidazole structure.

-

Hypothesis 2 (Moderate Probability): The compound interacts with adrenergic receptors, given the structural similarities of the imidazole ring to moieties in known adrenergic agents like medetomidine.

-

Hypothesis 3 (Lower Probability): The compound may inhibit the activity of monoamine transporters (e.g., NET, SERT, DAT) or enzymes like monoamine oxidase (MAO).

The following experimental plan is designed to systematically test these hypotheses.

Phase I: Broad Target Screening and In Silico Profiling

The initial phase is designed to cast a wide net, efficiently identifying high-probability targets from a large pool of possibilities.

Experimental Protocol: Broad Ligand Binding Panel

The most direct method to screen for off-target effects and identify primary targets is to subject the compound to a broad radioligand binding assay panel.

Objective: To identify potential molecular targets by assessing the compound's ability to displace known radioligands from a wide range of receptors, ion channels, and transporters.

Methodology:

-

Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to a stock concentration of 10 mM.

-

Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins Safety47 or similar) for screening at a standard concentration of 10 µM.

-

Target Panel: The panel should, at a minimum, include all histamine receptor subtypes (H1-H4), all adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), and major monoamine transporters (DAT, NET, SERT).

-

Data Analysis: Results are typically reported as the percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.

Causality and Trustworthiness: This unbiased screen is a critical first step. By testing against a large panel, we avoid confirmation bias and build a trustworthy foundation. A positive hit is a direct, albeit preliminary, validation of a physical interaction between our compound and a target protein.

In Silico Docking and Virtual Screening

Parallel to wet-lab screening, computational methods can provide valuable predictive insights.

Objective: To predict the binding mode and estimate the binding affinity of the compound to high-probability targets (histamine and adrenergic receptors).

Methodology:

-

Target Structure Preparation: Obtain crystal structures of H1, H2, α1, and α2 receptors from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformation of this compound.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger Glide) to dock the ligand into the receptor's binding pocket.

-

Analysis: Analyze the predicted binding poses and docking scores. Favorable poses are those that exhibit key interactions (e.g., hydrogen bonds, salt bridges) with known critical residues in the binding pocket.

Phase II: Target Validation and Affinity Determination

Hits from Phase I must be validated to confirm the interaction and quantify binding affinity. For this guide, let us assume Phase I screening revealed significant hits at the histamine H3 receptor (H3R) and the α2A-adrenergic receptor (α2A-AR).

Experimental Protocol: Radioligand Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of the compound for H3R and α2A-AR.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes expressing high levels of recombinant human H3R or α2A-AR.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Assay Setup:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine for H3R).

-

Add increasing concentrations of the unlabeled test compound (this compound), typically from 0.1 nM to 100 µM.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| Histamine H3 Receptor | [3H]-Nα-methylhistamine | Hypothetical Value: 25.4 |

| α2A-Adrenergic Receptor | [3H]-Rauwolscine | Hypothetical Value: 89.7 |

Phase III: Functional Characterization

High-affinity binding does not reveal the functional consequence of the interaction. Is the compound an agonist that activates the receptor, or an antagonist that blocks it?

Signaling Pathway Overview

Both H3R and α2A-AR are Gαi-coupled G-protein coupled receptors (GPCRs). Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This provides a clear, quantifiable readout for a functional assay.

Diagram 1: Simplified Gαi-coupled GPCR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine if the compound acts as an agonist or antagonist at H3R and α2A-AR by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human H3R or α2A-AR.

-

Agonist Mode:

-

Plate the cells in a 96-well plate.

-

Treat the cells with increasing concentrations of the test compound.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for 30 minutes.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a known agonist for the target receptor (e.g., histamine for H3R, norepinephrine for α2A-AR) at its EC80 concentration.

-

Incubate for 30 minutes.

-

-

Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF or ELISA.

-

Data Analysis:

-

Agonist: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist: Plot the response against the log concentration of the test compound to determine the IC50. Convert this to a functional inhibition constant (Kb) using the Gaddum equation.

-

Integrated Experimental Workflow

The entire process, from initial hypothesis to functional validation, can be visualized as a logical, decision-driven workflow.

Diagram 2: Overall workflow for MoA elucidation.

Conclusion and Future Directions

This guide outlines a robust, multi-phase strategy to deorphanize the novel compound this compound. By progressing from broad, unbiased screening to specific, quantitative validation and functional characterization, this workflow provides a high-confidence path to defining its mechanism of action.

Assuming our hypothetical results are confirmed, we would conclude that the compound is a dual-affinity ligand for the histamine H3 and α2A-adrenergic receptors, with a specific functional profile (e.g., "an H3R antagonist and a weak α2A-AR partial agonist"). This validated MoA provides the critical foundation for all subsequent preclinical and clinical development, enabling rational design of efficacy studies and safety assessments. The principles and protocols detailed herein are not merely theoretical; they represent a field-proven, logical framework for advancing novel chemical entities from the bench to potential clinical utility.

References

biological activity of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

An In-Depth Technical Guide to the Biological Activity of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Introduction

In the landscape of medicinal chemistry, imidazole-containing compounds represent a cornerstone for the development of novel therapeutics. The unique electronic and structural properties of the imidazole scaffold allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This guide focuses on the predicted , a molecule of significant interest due to its structural resemblance to known modulators of the central nervous system.

While direct experimental data for this compound is not extensively documented in public literature, its core structure strongly suggests a high probability of interaction with histamine receptors. Specifically, based on established structure-activity relationships of similar imidazole derivatives, this document posits that the primary biological activity of this compound is agonism at the histamine H3 receptor (H3R).[1] The H3R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as a critical presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like dopamine, norepinephrine, and acetylcholine.[2]

This guide will provide a comprehensive framework for investigating this hypothesis, detailing the presumptive mechanism of action, associated signaling pathways, and a suite of robust experimental protocols designed to rigorously characterize the pharmacological profile of this compound.

Presumptive Mechanism of Action: Histamine H3 Receptor Agonism

The histamine H3 receptor is a key regulator of neurotransmission in the brain.[3] Its function is twofold:

-

As an autoreceptor: Located on presynaptic histaminergic neurons, its activation by histamine provides a negative feedback signal, inhibiting further synthesis and release of histamine.[2]

-

As a heteroreceptor: It is also located on the terminals of non-histaminergic neurons. Its activation here inhibits the release of other vital neurotransmitters.[2]

An agonist at the H3 receptor, such as this compound is predicted to be, would mimic the action of endogenous histamine at these receptors. This would lead to a widespread reduction in the release of several neurotransmitters, a mechanism with profound potential for therapeutic intervention in various neurological and psychiatric conditions.[2]

Core Signaling Pathways

Activation of the H3 receptor initiates a cascade of intracellular signaling events, primarily through its coupling to the Gαi/o family of heterotrimeric G-proteins.[4][5]

-

Canonical Pathway (cAMP Inhibition): Upon agonist binding, the Gαi/o protein is activated, leading to the dissociation of its α-subunit from the βγ-dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[4][6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.[4]

-

MAPK/ERK Pathway Activation: Beyond the canonical pathway, H3R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This signaling branch is more complex and can be mediated by both the Gαi/o subunit and the dissociated Gβγ dimer, often involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

In-Depth Experimental Protocols: In Vitro Characterization

To validate and quantify the presumed H3R agonist activity, a tiered approach of in vitro assays is essential. The following protocols are designed to be self-validating systems, moving from direct target engagement to functional cellular outcomes.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor. This assay quantifies the compound's ability to displace a known high-affinity radiolabeled ligand from the receptor.[8]

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H3 receptor.[8]

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a well-characterized H3R agonist radioligand.[9]

-

Test Compound: this compound.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a known H3R antagonist like Clobenpropit or Thioperamide.[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Filtration System: 96-well glass fiber filters (GF/C) and a cell harvester.

-

Scintillation Counter and fluid.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, combine:

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of Gαi/o proteins by the test compound. This is a direct measure of the first step in the signaling cascade.[12] It determines agonist potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard agonist.[13]

Materials:

-

Cell Membranes: Same as for the binding assay.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[13]

-

Test Compound and a reference full agonist (e.g., R-α-methylhistamine).

-

GDP: To facilitate the nucleotide exchange reaction.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist.

-

Assay Plate Setup: In a 96-well plate, combine:

-

Cell membranes.

-

GDP (typically 10-30 µM).

-

Test compound or reference agonist dilutions.

-

-

Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[14]

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[14]

-

Termination & Filtration: Terminate and filter as described in the radioligand binding assay.

-

Quantification: Measure the filter-bound radioactivity.

-

Data Analysis:

-

Subtract basal binding (no agonist) from all values to determine agonist-stimulated binding.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

-

Compare the Eₘₐₓ of the test compound to that of the reference full agonist to determine its relative efficacy.

-

Protocol 3: cAMP Accumulation Assay

Objective: To measure the downstream functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.

Materials:

-

Whole Cells: Intact HEK293 or CHO cells expressing the H3 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin.[15]

-

Test Compound and a reference agonist.

-

cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or similar detection technology.[15]

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well or 384-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or reference agonist for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. A typical final concentration is 1-10 µM.[14]

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.[15]

-

Data Analysis:

-

The agonist effect is measured as the inhibition of the forskolin-stimulated cAMP signal.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ value for the compound.

-

Protocol 4: ERK1/2 Phosphorylation Assay

Objective: To assess the compound's ability to activate the MAPK/ERK signaling pathway, a non-canonical downstream event.[16]

Materials:

-

Whole Cells: As in the cAMP assay.

-

Test Compound and a reference agonist.

-

Assay Kit: A kit for detecting phosphorylated ERK1/2 (p-ERK), such as AlphaScreen SureFire or HTRF.[17] Alternatively, Western blotting can be used.

Step-by-Step Methodology (using a kit-based approach):

-

Cell Plating & Serum Starvation: Seed cells and grow to confluence. Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal p-ERK levels.

-

Stimulation: Treat cells with serial dilutions of the test compound for a short duration, typically 5-10 minutes at 37°C, as ERK phosphorylation is often transient.[17]

-

Lysis & Detection: Lyse the cells and measure the p-ERK levels using the chosen assay kit, following the manufacturer's instructions.

-

Data Analysis:

-

Plot the p-ERK signal (often as a ratio to total ERK or a housekeeping protein) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

-

Illustrative Data Presentation

The following table presents hypothetical, yet pharmacologically plausible, data for this compound ("Compound X") compared to a known potent H3R agonist, R-α-methylhistamine.

| Assay Type | Parameter | R-α-methylhistamine (Reference) | Compound X (Hypothetical) |

| H3R Binding | Ki (nM) | 4.1[5] | 15.5 |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 10.2 | 45.8 |

| Eₘₐₓ (%) | 100 | 95 (Full Agonist) | |

| cAMP Inhibition | EC₅₀ (nM) | 13[18] | 60.2 |

| ERK1/2 Phosphorylation | EC₅₀ (nM) | 25.0 | 110.7 |

This data is for illustrative purposes only and must be determined experimentally.

In Vivo Assessment: Cerebral Microdialysis

Objective: To determine if the compound, acting as an H3R agonist, can reduce the release of histamine and other neurotransmitters in the living brain.[19]

Principle: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., the hypothalamus) of an anesthetized rat.[19] The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's membrane into the perfusate, which is collected and analyzed, typically by HPLC.[19]

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize the animal and implant the microdialysis probe into the target brain region.

-

Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect dialysate samples every 20-30 minutes to establish a stable baseline of neurotransmitter levels.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the concentration of histamine, dopamine, etc., in the dialysate fractions using a sensitive analytical method like HPLC with fluorometric or mass spectrometric detection.

-

Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the pre-dose baseline. A potent H3R agonist is expected to cause a significant decrease in the extracellular levels of histamine.[19]

Conclusion

Based on robust principles of medicinal chemistry and structure-activity relationships, this compound is strongly predicted to function as a histamine H3 receptor agonist. This guide provides a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. The proposed workflow, from initial binding affinity determination to functional in vitro assays and culminating in in vivo target engagement, offers a clear and scientifically sound path to fully elucidate the biological activity and therapeutic potential of this compound. The successful execution of these protocols will provide critical insights for researchers, scientists, and drug development professionals, paving the way for further preclinical investigation.

References

-

Zhang, X. et al. (2013). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. Available at: [Link]

-

Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]

-

de Heus, C. et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

-

Ugur, M. et al. (2015). Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion. The Journal of Clinical Investigation. Available at: [Link]

-

Kudalkar, P. et al. (Undated). An AlphaScreen SureFire ® Phospho-ERK1/2 assay. BMG LABTECH Application Note. Available at: [Link]

-

Barreto-Duran, E. et al. (2023). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

-

Yamatodani, A. et al. (1992). In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis. Journal of Neurochemistry. Available at: [Link]

-

Ikarashi, Y. et al. (1995). Skin microdialysis: detection of in vivo histamine release in cutaneous allergic reactions. International Archives of Allergy and Immunology. Available at: [Link]

-

Gemkow, M. J. et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at: [Link]

-

Andersson, T. L. et al. (1998). Measurement of Histamine Release From Human Lung Tissue Ex Vivo by Microdialysis Technique. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

-

Okahama, K. et al. (1995). Skin Microdialysis: Detection of in vivo Histamine Release in Cutaneous Allergic Reactions. International Archives of Allergy and Immunology. Available at: [Link]

-

Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

-

Ayoub, M. A. et al. (2016). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. ResearchGate. Available at: [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

-

Kageyama, H. et al. (1993). In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

-

Creative Bioarray. (Undated). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]

-

Wikipedia. (Undated). G protein-coupled receptor. Wikipedia. Available at: [Link]

-

Harrison, C. & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences. Available at: [Link]

-

Beheshti, S. & Wesal, M. W. (2022). Effects of histamine H3 receptor agonist and inverse agonist on... ResearchGate. Available at: [Link]

-

Gifford Bioscience. (Undated). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

De Acutis, A. et al. (2021). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. International Journal of Molecular Sciences. Available at: [Link]

-

Igel, P. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Thesis. Available at: [Link]

-

Tsvetanova, N. G. & von Zastrow, M. (2019). Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia. Journal of Investigative Dermatology. Available at: [Link]

-

Harrison, C. & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences. Available at: [Link]

-

Morisset, S. et al. (2000). Protean agonism at histamine H3 receptors in vitro and in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology. Available at: [Link]

-

Creative Diagnostics. (Undated). GPCR Pathway. Creative Diagnostics. Available at: [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

-

Moreno-Delgado, D. et al. (2006). Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices. Neuropharmacology. Available at: [Link]

Sources

- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the complete structural elucidation of this compound, a heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.

Introduction: The Molecular Blueprint

This compound (CAS Number: 920450-08-4; Molecular Formula: C₇H₁₃N₃) is a substituted imidazole.[1] The imidazole ring is a crucial pharmacophore found in many biologically active molecules, including the amino acid histidine.[2][3] A thorough structural analysis is paramount to understanding its chemical reactivity, potential biological activity, and for ensuring its identity and purity in any application.[4]

This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to build a complete and unambiguous structural profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule in solution.[5] For a molecule like this compound, a suite of NMR experiments is required to assign every proton and carbon and to establish their connectivity.

Rationale for NMR Strategy

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed. This approach is necessary to overcome the potential for signal overlap and to definitively connect atoms across the entire structure, from the ethyl group to the N-methylmethanamine side chain. Given the presence of nitrogen atoms, advanced techniques like ¹⁵N NMR could also be considered for a more in-depth electronic structure characterization, though it is often less routine due to lower sensitivity.[5][6]

Predicted ¹H and ¹³C NMR Data

While experimental data for this specific molecule is not publicly available, we can predict the expected chemical shifts and coupling patterns based on known values for similar imidazole derivatives.[7][8]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| Imidazole C4-H | 6.8 - 7.2 (d) | 120 - 128 | Aromatic region, doublet due to coupling with C5-H. |

| Imidazole C5-H | 6.8 - 7.2 (d) | 115 - 125 | Aromatic region, doublet due to coupling with C4-H. |

| Imidazole C2 | - | 145 - 155 | Quaternary carbon, typically the most downfield imidazole carbon. |

| N-CH₂ (ethyl) | 3.9 - 4.2 (q) | 40 - 45 | Methylene group adjacent to a nitrogen atom, quartet due to coupling with methyl protons. |

| CH₃ (ethyl) | 1.3 - 1.6 (t) | 14 - 18 | Triplet due to coupling with methylene protons. |

| C-CH₂-N | 3.5 - 3.8 (s) | 50 - 58 | Methylene group between the imidazole ring and the secondary amine. |

| N-CH₃ | 2.3 - 2.6 (s) | 30 - 38 | Methyl group attached to the secondary amine. |

| N-H | Variable, broad | - | Chemical shift and appearance are highly dependent on solvent and concentration. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like N-H.[5]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. This provides initial information on the number of different proton environments and their splitting patterns.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will be crucial for confirming the ethyl group (-CH₂-CH₃) connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two to three bonds. It will be instrumental in connecting the different fragments of the molecule, for instance, correlating the N-CH₂ protons of the ethyl group to the C4 and C5 carbons of the imidazole ring, and the C-CH₂-N protons to the imidazole C2 and the N-CH₃ carbons.

Visualization of NMR Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Rationale for MS Strategy

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is well-suited for polar, nitrogen-containing molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the precise determination of the elemental formula.[10] Subsequent fragmentation analysis (MS/MS) will be used to corroborate the structure determined by NMR. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though derivatization might be necessary for this compound.[11]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Infusion/Chromatography: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system for separation from any potential impurities.

-

Full Scan MS (MS1): Acquire a full scan mass spectrum in positive ion mode. The expected monoisotopic mass of C₇H₁₃N₃ is 139.1109.[12] The HRMS measurement should confirm this value to within 5 ppm.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected m/z ≈ 140.1187) for collision-induced dissociation (CID). The resulting fragment ions will provide structural information.

-

Fragmentation Analysis: Analyze the fragmentation pattern. Key expected fragmentations for imidazole derivatives include cleavages of the side chains.[9][13] For instance, loss of the ethyl group or cleavage of the bond between the methylene group and the secondary amine would be expected fragmentation pathways.

Visualization of MS Fragmentation Logic

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide information about connectivity and mass, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[14][15][16] This technique is the gold standard for structural determination, providing precise bond lengths, bond angles, and intermolecular interactions.[17]

Rationale for Crystallography

Obtaining a crystal structure provides the ultimate confirmation of the structural assignments made by NMR and MS. It also reveals details about the solid-state conformation and packing, which can be crucial for understanding the physical properties of the material and for computational modeling studies.

Experimental Protocol: X-ray Diffraction

-

Crystallization: This is often the most challenging step.[18] The goal is to grow single crystals of sufficient size and quality (ideally > 20 µm in all dimensions).[14] This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) should be screened.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are then collected on a diffractometer, typically using Mo or Cu X-ray sources.[14]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Integrated Structural Analysis: A Self-Validating System

The true power of this analytical approach lies in the integration of data from all three techniques. Each method serves to validate the others, creating a self-consistent and irrefutable structural assignment.

Caption: Integrated approach for unambiguous structural confirmation.

The connectivity map from NMR must be consistent with the molecular formula from HRMS and the fragmentation patterns observed in MS/MS. The definitive 3D structure from X-ray crystallography must agree with the connectivity established by NMR. Any discrepancy would indicate either a misinterpretation of the data or an incorrect initial hypothesis about the structure, prompting further investigation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

-

MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

-

ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of imidazole and imidazole-derivatives with atom numbering. Retrieved from [Link]

-

ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

-

(n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

(n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

RSC Publishing. (n.d.). 3C Nuclear Magnetic Resonance Spectroscopy of Nitrogen Heterocycles. Part 4.l intra-extra Configuration of the N-Acetyl Group in. Retrieved from [Link]

-

PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids, 25(9-11), 1237-40. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

-

IS MUNI. (n.d.). NMR spectroscopy of medically and pharmaceutically interesting nitrogen heterocycles. Retrieved from [Link]

-

NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

PubMed. (2015, August 25). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Imidazole , 2-amino-5-[(2-carboxy)vinyl]-with Retention Time (RT)= 4.494. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

-

(n.d.). Expedited Synthesis and Comprehensive Characterization of Oxomorpholine- Imidazole Derivatives: Unraveling their Remarkable Antimicrobial. Retrieved from [Link]

-

NIH. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). ((1-ethyl-1H-imidazol-5-yl)methyl)(methyl)amine. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. DSpace [dr.lib.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. ((1-ethyl-1H-imidazol-5-yl)methyl)(methyl)amine | C7H13N3 | CID 66118213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. excillum.com [excillum.com]

- 16. rigaku.com [rigaku.com]

- 17. azolifesciences.com [azolifesciences.com]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine: Synthesis, Properties, and Context

This guide provides a comprehensive technical overview of the heterocyclic compound 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a detailed understanding of this molecule's synthesis and chemical context. While the specific discovery and developmental history of this compound are not extensively documented in publicly accessible literature, this guide extrapolates a logical synthetic pathway based on established principles of imidazole chemistry and provides a framework for its preparation and study.

Introduction and Physicochemical Properties

This compound is a substituted imidazole derivative. The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The presence of the N-ethyl and N-methylmethanamine substituents at the 1 and 2 positions, respectively, suggests its potential as a modulator of biological systems, particularly those involving histamine receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 920450-08-4 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Physical Form | Liquid |

| Storage Temperature | -20°C |

| InChI Key | DPAINHKACVOQJW-UHFFFAOYSA-N |

Presumed Historical Context and Rationale for Synthesis

The ethyl group at the N-1 position and the methyl group on the side-chain amine likely represent modifications aimed at exploring the structure-activity relationships (SAR) of histamine receptor ligands. Such modifications can influence receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, it is plausible that this compound was synthesized as part of a broader investigation into novel histamine receptor agonists or antagonists for potential therapeutic applications.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 1-ethyl-1H-imidazole. The key steps are the formylation of the imidazole ring to introduce a carbonyl group at the C2 position, followed by a reductive amination with methylamine.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-ethyl-1H-imidazole-2-carboxaldehyde

The introduction of a formyl group at the C2 position of an imidazole ring can be achieved through lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: To a solution of 1-ethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), cool the mixture to -78°C.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78°C.

-

Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield 1-ethyl-1H-imidazole-2-carboxaldehyde.

Step 2: Reductive Amination to Yield this compound

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds.[2][3] In this step, the intermediate aldehyde is reacted with methylamine to form an imine in situ, which is then reduced to the target secondary amine using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Caption: Workflow for the reductive amination step.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-ethyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

-

Amine Addition: Add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or generated from its hydrochloride salt with a non-nucleophilic base like triethylamine). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[4]

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.[4]

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up and Extraction: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help prevent product streaking on the column.[4]

Table 2: Reagents and Solvents for Proposed Synthesis

| Reagent/Solvent | Purpose | Step |

| 1-ethyl-1H-imidazole | Starting Material | 1 |

| n-Butyllithium (n-BuLi) | Lithiating Agent | 1 |

| N,N-Dimethylformamide (DMF) | Formylating Agent | 1 |

| Tetrahydrofuran (THF) | Anhydrous Solvent | 1 |

| Methylamine (CH₃NH₂) | Amine Source | 2 |

| Sodium Triacetoxyborohydride | Reducing Agent | 2 |

| 1,2-Dichloroethane (DCE) | Anhydrous Solvent | 2 |

| Dichloromethane (DCM) | Extraction Solvent | 2 |

| Ethyl Acetate | Extraction Solvent | 1, 2 |

| Triethylamine (TEA) | Base (optional) | 2 |

Potential Applications and Future Research

Given its structural similarity to known bioactive molecules, this compound is a candidate for screening in various biological assays, particularly those related to histamine receptor activity. Future research could involve:

-

Pharmacological Profiling: Determining the binding affinities and functional activities of the compound at the four histamine receptor subtypes (H1, H2, H3, and H4).

-

In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to assess its potential therapeutic effects.

-

SAR Studies: Synthesizing and testing analogues with modifications to the ethyl and methyl groups to further explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

While the specific historical context for the discovery of this compound remains to be fully elucidated from public records, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. This guide provides a detailed experimental framework for its preparation, enabling further investigation into its chemical and biological properties. The imidazole core suggests that this compound may hold potential as a modulator of histamine receptors, making it a person of interest for researchers in drug discovery and development.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 1, 2026. [Link]

-